2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride is a chemical compound that features an azetidine ring fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates . This approach yields functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial Production Methods
the principles of green chemistry and cost-effective synthesis are often applied to scale up production processes for similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and benzothiazole moiety may facilitate binding to specific sites, leading to biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride
- 2-(Azetidin-3-yl)-1-methyl-1H-1,3-benzodiazole dihydrochloride
Uniqueness
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride is unique due to its specific structural features, which combine the azetidine ring with the benzothiazole moiety. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(azetidin-3-yl)-1,3-benzothiazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLIPYJNKVTCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3S2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.